Vegfr2-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vegfr2-IN-1 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. Angiogenesis is essential for various physiological processes, including wound healing and embryonic development, as well as pathological conditions such as cancer and diabetic retinopathy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr2-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. This often includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Vegfr2-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Vegfr2-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.

Biology: Employed in cellular and molecular biology research to investigate the role of VEGFR-2 in various physiological and pathological processes.

Medicine: Explored as a potential therapeutic agent for diseases characterized by abnormal angiogenesis, such as cancer and diabetic retinopathy.

Industry: Utilized in the development of new drugs targeting VEGFR-2 and related pathways

Mechanism of Action

Vegfr2-IN-1 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, ultimately blocking the angiogenesis process. The molecular targets and pathways involved include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, SHB-PI3K-Akt, and NCK-p38-MAPKAPK2/3 pathways .

Comparison with Similar Compounds

Similar Compounds

Sunitinib: Another VEGFR-2 inhibitor used in cancer therapy.

Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 among other kinases.

Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.

Uniqueness

Vegfr2-IN-1 is unique in its high specificity and potency against VEGFR-2, making it a valuable tool for studying the role of this receptor in angiogenesis. Compared to other inhibitors, this compound may offer advantages in terms of reduced off-target effects and improved efficacy in certain experimental settings .

Biological Activity

Vegfr2-IN-1 is a compound designed to selectively inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, vascular permeability, and endothelial cell function. This article reviews the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

VEGFR-2 is a receptor tyrosine kinase that mediates the effects of VEGF, promoting endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 can disrupt these processes, making it a target for anti-cancer therapies. This compound specifically binds to the kinase domain of VEGFR-2, preventing its activation and subsequent signaling pathways.

Inhibition of Endothelial Cell Function

- Cell Proliferation : Studies have shown that this compound significantly reduces the proliferation of endothelial cells in vitro. For instance, knockdown of VEGFR-2 in primary human endothelial cells resulted in decreased expression of key survival pathways such as AKT and ERK, leading to increased apoptosis .

- Migration and Tube Formation : In assays measuring cell migration and tube formation, this compound demonstrated a marked reduction in these activities. This suggests that the compound effectively inhibits angiogenesis by blocking VEGF-induced signaling pathways that facilitate these processes .

- In Vivo Studies : In mouse models, treatment with this compound led to decreased tumor growth and reduced vascularization in tumors, indicating its potential as an anti-tumor agent. The compound's ability to inhibit endothelial cell function was confirmed through histological analysis showing reduced microvessel density .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Reference | Cell Type | Effect Observed | Concentration (µM) | IC50 (µM) |

|---|---|---|---|---|

| HUVEC | Reduced proliferation | 0.5 - 10 | 0.3 | |

| HemECs | Induced apoptosis | 0.5 - 5 | 0.5 | |

| Tumor Cells | Decreased vascularization | 0.1 - 10 | 0.4 |

Case Studies

Case Study 1: Tumor Growth Inhibition

In a study involving tumor-bearing mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological examination revealed decreased vascular density and increased necrosis within tumors treated with the inhibitor .

Case Study 2: Endothelial Cell Response

Another investigation focused on primary human endothelial cells treated with this compound showed that the inhibitor effectively downregulated the expression of pro-survival proteins such as Ki-67 and increased markers of apoptosis like caspase-3 activation . This study highlights the compound's potential to induce cell death in activated endothelial cells.

Properties

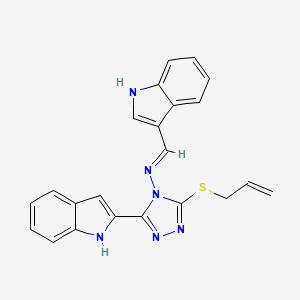

Molecular Formula |

C22H18N6S |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

(E)-1-(1H-indol-3-yl)-N-[3-(1H-indol-2-yl)-5-prop-2-enylsulfanyl-1,2,4-triazol-4-yl]methanimine |

InChI |

InChI=1S/C22H18N6S/c1-2-11-29-22-27-26-21(20-12-15-7-3-5-9-18(15)25-20)28(22)24-14-16-13-23-19-10-6-4-8-17(16)19/h2-10,12-14,23,25H,1,11H2/b24-14+ |

InChI Key |

JHHALYCKDHAWEY-ZVHZXABRSA-N |

Isomeric SMILES |

C=CCSC1=NN=C(N1/N=C/C2=CNC3=CC=CC=C32)C4=CC5=CC=CC=C5N4 |

Canonical SMILES |

C=CCSC1=NN=C(N1N=CC2=CNC3=CC=CC=C32)C4=CC5=CC=CC=C5N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.